Methyl benzoate-d8
Overview
Description
Scientific Research Applications
1. Enhancing NMDAR-Mediated Neurotransmission
Methyl benzoate-d8, as a form of sodium benzoate, is significant in enhancing NMDAR-mediated neurotransmission, offering a novel approach for treating schizophrenia. Sodium benzoate, as a d-amino acid oxidase inhibitor, shows promise in improving various symptom domains and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).
2. Potential Applications in Alzheimer's Disease Treatment
Sodium benzoate, related to this compound, has been studied for its efficacy in treating early-phase Alzheimer's Disease (AD). By enhancing NMDAR activation, sodium benzoate showed significant improvements in cognitive functions in patients with amnestic mild cognitive impairment and mild AD (Lin et al., 2014).
3. Role in Insecticidal and Repellent Activities
Methyl benzoate has demonstrated insecticidal and repellent activities, particularly against agricultural pests like Bemisia tabaci. It shows potential as an environmentally friendly biopesticide for controlling pest populations in agriculture (Mostafiz et al., 2018).
4. Application in Environmental Health and Safety
Investigations on indoor mold growth have utilized methyl benzoate as a biomarker. Monitoring outgassed methyl benzoate concentrations can indicate mold growth in indoor environments, highlighting its utility in environmental health and safety (Parkinson et al., 2009).
5. Use in Analytical Chemistry
In analytical chemistry, methyl benzoate has been used as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its efficacy in the preconcentration of elements like copper(II) (Kagaya & Yoshimori, 2012).
6. Contribution to Vibrational Spectroscopy Research
Research in vibrational spectroscopy has utilized methyl benzoate as a model compound for developing new IR pulse schemes, potentially applicable to biomolecules (Maiti, 2014).
7. Insecticidal and Acaricidal Effects
Methyl benzoate shows insecticidal and acaricidal effects against various arthropods, including mosquitoes and mites. Its modes of action include contact toxicity, fumigation, and repellency, making it a candidate for integrated pest management (Mostafiz et al., 2020; Mostafiz et al., 2022).
Properties
IUPAC Name |
trideuteriomethyl 2,3,4,5,6-pentadeuteriobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVMBTYPHYUOC-JGUCLWPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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